N,N-Diethyl-N'-propylacetamidine

Beschreibung

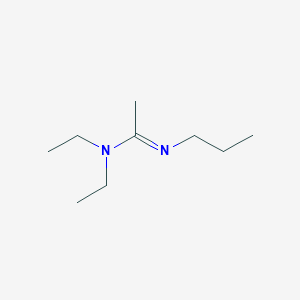

N,N-Diethyl-N'-propylacetamidine is an acetamidine derivative characterized by an amidine functional group (R-C(=NH)-NR₂) with ethyl and propyl substituents. Amidines are structurally distinct from amides due to the presence of the =NH (imino) group, which confers greater basicity and reactivity compared to the carbonyl group in amides .

Eigenschaften

CAS-Nummer |

151328-42-6 |

|---|---|

Molekularformel |

C9H20N2 |

Molekulargewicht |

156.27 g/mol |

IUPAC-Name |

N,N-diethyl-N'-propylethanimidamide |

InChI |

InChI=1S/C9H20N2/c1-5-8-10-9(4)11(6-2)7-3/h5-8H2,1-4H3 |

InChI-Schlüssel |

AGZSVOCXEYHQGE-UHFFFAOYSA-N |

SMILES |

CCCN=C(C)N(CC)CC |

Kanonische SMILES |

CCCN=C(C)N(CC)CC |

Synonyme |

N,N-Diethyl-N'Propylacetamidine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Alkylamidines

The primary structural analogs of N,N-Diethyl-N'-propylacetamidine are alkyl-substituted amidines with variations in alkyl chain length and branching. Key examples from regulatory lists include:

| Compound Name | CAS Reg. No. | Substituents (R₁, R₂, R₃) | Molecular Formula* | Molecular Weight* (g/mol) |

|---|---|---|---|---|

| N,N-Diethylpropanamidine | 84764-73-8 | R₁=R₂=ethyl, R₃=propyl | C₈H₁₇N₃ | 155.24 |

| N,N-Diethylbutanamidine | 53510-30-8 | R₁=R₂=ethyl, R₃=butyl | C₉H₁₉N₃ | 169.27 |

| N,N-Diisopropylbutanamidine | 1342789-47-2 | R₁=R₂=isopropyl, R₃=butyl | C₁₁H₂₃N₃ | 197.32 |

| N,N-Dimethylpropanamidine | 56776-14-8 | R₁=R₂=methyl, R₃=propyl | C₆H₁₃N₃ | 127.19 |

Notes:

- *Molecular formulas and weights are inferred from IUPAC naming conventions.

- Increasing alkyl chain length (e.g., propyl vs.

- Branching (e.g., isopropyl groups) may reduce metabolic stability compared to linear chains .

Functional Group Comparison: Amidines vs. Amides

- Amidines (e.g., N,N-Diethylpropanamidine): Exhibit strong basicity due to the imino (=NH) group, with pKa values typically between 8–12. This property makes them prone to protonation under physiological conditions .

- Amides (e.g., N,N-Diisopropylacetamide): Lack basicity due to the electron-withdrawing carbonyl group (pKa ~−0.5), resulting in greater chemical stability and lower reactivity .

Physicochemical Properties

Limited experimental data are available for this compound. However, analogs such as N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine (C₁₃H₂₀N₂, MW 204.31) demonstrate gas chromatography retention times influenced by phenyl group substitution, suggesting that polar substituents can alter volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.